2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Piperazinedione, 1-(cyclohexylmethyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)-
- 1-Hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)-2,3-piperazinedione
Uniqueness
Compared to similar compounds, 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)- stands out due to its specific hexyl chain and pyrimidinylamino phenyl group, which may confer unique biological and chemical properties.
Properties
CAS No. |
77917-01-2 |
---|---|
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-hexyl-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C21H27N5O2/c1-2-3-4-5-13-25-14-15-26(20(28)19(25)27)16-17-7-9-18(10-8-17)24-21-22-11-6-12-23-21/h6-12H,2-5,13-16H2,1H3,(H,22,23,24) |
InChI Key |
PPCVRMHOVOHVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
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